molecular formula C8H11ClO2 B14469159 Methyl 2-chlorocyclohex-1-ene-1-carboxylate CAS No. 66839-37-0

Methyl 2-chlorocyclohex-1-ene-1-carboxylate

Cat. No.: B14469159
CAS No.: 66839-37-0
M. Wt: 174.62 g/mol
InChI Key: HYLMFWXRRGAOQW-UHFFFAOYSA-N
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Description

Methyl 2-chlorocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H11ClO2. It is a derivative of cyclohexene, featuring a chlorine atom and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chlorocyclohex-1-ene-1-carboxylate can be achieved through several methods. One common approach involves the chlorination of cyclohexene followed by esterification. For instance, cyclohexene can be reacted with phosphorus oxychloride and dimethylformamide to introduce the chlorine atom. The resulting intermediate can then be esterified using methanol to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form cyclohexane derivatives.

    Reduction Reactions: Reduction can be used to remove the chlorine atom or to modify the ester group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield cyclohex-1-ene-1-carboxylic acid, while oxidation with potassium permanganate can produce cyclohexane-1,2-dicarboxylic acid.

Scientific Research Applications

Methyl 2-chlorocyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chlorocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom and ester group play crucial roles in its reactivity and biological activity. For instance, the compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-2-ene-1-carboxylate: Similar structure but lacks the chlorine atom.

    2-Chlorocyclohex-1-enecarbonitrile: Contains a nitrile group instead of a carboxylate ester.

    Methyl 1-cyclohexene-1-carboxylate: Similar structure but without the chlorine atom.

Uniqueness

Methyl 2-chlorocyclohex-1-ene-1-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 2-chlorocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLMFWXRRGAOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499359
Record name Methyl 2-chlorocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66839-37-0
Record name Methyl 2-chlorocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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